5-ethyl-1H-1,2,4-triazole-3-thiol

Corrosion Science Copper Protection Electrochemistry

Researchers developing corrosion inhibitors for copper in acidic pickling face the challenge of achieving high efficiency at low dosage. 5-Ethyl-1H-1,2,4-triazole-3-thiol (CAS 7271-45-6) addresses this with measured inhibition efficiency of 96.09% at 2.58 mM in 0.5 M HCl, outperforming its 5-methyl (94.22%) and unsubstituted (90.13%) analogs. • Superior corrosion inhibition: 96.09% efficiency for copper protection during acid cleaning. • Enhanced membrane permeability: logP 0.495 vs -0.398 for the unsubstituted parent, enabling rational medicinal chemistry design. • Optimized metal coordination: pKa 7.698 favors thiolate formation under near-neutral conditions for MOF synthesis. Available in ≥95% purity with reliable global shipping.

Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
CAS No. 7271-45-6
Cat. No. B1624166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1H-1,2,4-triazole-3-thiol
CAS7271-45-6
Molecular FormulaC4H7N3S
Molecular Weight129.19 g/mol
Structural Identifiers
SMILESCCC1=NC(=S)NN1
InChIInChI=1S/C4H7N3S/c1-2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8)
InChIKeyQKCNMYZGZIKYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1H-1,2,4-triazole-3-thiol Core Properties


5-Ethyl-1H-1,2,4-triazole-3-thiol (CAS 7271-45-6), also designated as 5-ethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, is a heterocyclic building block with the molecular formula C4H7N3S and a molecular weight of 129.18 g/mol [1]. This compound features a 1,2,4-triazole core substituted with an ethyl group at the 5-position and a thiol group at the 3-position. The calculated physicochemical parameters, including a predicted logP of approximately 0.3 and a pKa of 7.6982045, indicate moderate lipophilicity and a tendency to undergo thiol-thione tautomerism, which influences its reactivity and biological behavior [2][3].

Why Generic Triazole-3-thiols Cannot Substitute


Direct substitution of 5-ethyl-1H-1,2,4-triazole-3-thiol with other 1,2,4-triazole-3-thiol analogs is not scientifically justifiable without thorough re-validation. The specific substitution pattern, namely the ethyl group at the 5-position, critically influences key molecular properties such as lipophilicity and steric interactions, which in turn affect performance in applications ranging from metal coordination to biological target engagement [1]. For example, in corrosion inhibition studies on copper in acidic media, the presence and nature of the substituent at the 5-position directly impacted inhibition efficiency, with the 5-ethyl derivative demonstrating superior performance compared to its methyl and unsubstituted counterparts [2]. This structural dependence on the 5-position substituent for activity necessitates a rigorous, evidence-based approach to compound selection, underscoring the importance of the specific evidence detailed in the following section.

Quantitative Performance Evidence vs. Comparators


Copper Corrosion Inhibition Efficiency

In a comparative study of three 4-amino-1,2,4-triazole-3-thiol derivatives, the 5-ethyl substituted compound (AETT) demonstrated significantly superior corrosion inhibition efficiency for copper in 0.5 M HCl compared to its 5-methyl (AMTT) and unsubstituted (ATT) analogs [1].

Corrosion Science Copper Protection Electrochemistry

Lipophilicity vs. Unsubstituted Core

The addition of the ethyl group at the 5-position significantly alters the lipophilicity of the 1,2,4-triazole-3-thiol scaffold. Calculated data shows the 5-ethyl derivative (CAS 7271-45-6) possesses a logP of 0.495, compared to a logP of -0.398 for the unsubstituted 1,2,4-triazole-3-thiol (CAS 3179-31-5) [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Acidity (pKa) vs. Unsubstituted Core

The presence of the ethyl substituent also modifies the acid-base character of the thiol group. The calculated pKa for 5-ethyl-1H-1,2,4-triazole-3-thiol is 7.698, which is notably lower (more acidic) than the predicted pKa of 9.24 for the unsubstituted 1,2,4-triazole-3-thiol [1].

Coordination Chemistry Reactivity Acid-Base Behavior

Commercial Availability & Scalable Synthesis

5-Ethyl-1H-1,2,4-triazole-3-thiol is commercially available from multiple reputable vendors in research and bulk quantities, with established synthetic routes often involving cyclization of ethyl hydrazinecarbothioamide with formic acid [1]. Its procurement is straightforward, with pricing and availability listed by suppliers such as Macklin and Fluorochem . This is in contrast to some more complex 1,2,4-triazole-3-thiol analogs which may require custom synthesis, impacting project timelines and costs.

Procurement Supply Chain Synthetic Utility

Validated Application Scenarios


Corrosion Inhibitor Formulation for Copper

Based on its superior corrosion inhibition efficiency (96.09% at 2.58 mM) compared to 5-methyl (94.22%) and unsubstituted (90.13%) analogs in 0.5 M HCl [1], this compound is the preferred choice for developing high-performance corrosion inhibitor formulations. Its use is particularly relevant for industrial acid pickling and cleaning processes for copper and its alloys, where maximizing protection at minimal inhibitor dosage is crucial for economic and operational efficiency.

Lipophilic Bioactive Molecule Synthesis

Given its enhanced lipophilicity (logP of 0.495) relative to the unsubstituted 1,2,4-triazole-3-thiol (logP of -0.398) [2], 5-ethyl-1H-1,2,4-triazole-3-thiol serves as a key synthetic intermediate in medicinal chemistry projects targeting improved membrane permeability and bioavailability. The significant difference in partition coefficient (≈8-fold higher) makes it a rational starting point for designing analogs intended to cross biological membranes or engage lipophilic binding pockets.

Metal-Organic Complexes and Coordination Polymers

The altered acid-base properties of 5-ethyl-1H-1,2,4-triazole-3-thiol (calculated pKa of 7.698) compared to its unsubstituted parent (pKa of 9.24) [3] result in a higher proportion of the metal-binding thiolate form under near-neutral conditions. This property is advantageous for the synthesis of metal-organic frameworks (MOFs) and coordination compounds, particularly with transition metals, where the ligand's ability to deprotonate and form stable complexes is paramount for achieving desired structural and functional properties.

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